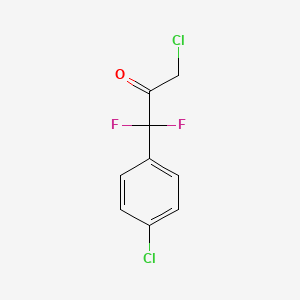
5-(3-formylphenyl)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-formylphenyl)pyridine-2-carbonitrile (5-FPC) is an organic compound with a wide range of applications in scientific research. It is a member of the pyridine family of compounds and is often used as a starting material for the synthesis of other organic compounds. 5-FPC has been studied extensively in the areas of organic synthesis, biochemical and physiological research, and drug development.
科学的研究の応用
5-(3-formylphenyl)pyridine-2-carbonitrile has been used extensively in scientific research, particularly in the areas of organic synthesis, biochemical and physiological research, and drug development. In organic synthesis, this compound is often used as a starting material for the synthesis of other organic compounds. In biochemical and physiological research, this compound has been used to study the effects of various drugs and compounds on the body. It has also been used in drug development, as it can be used to create new drugs or modify existing drugs.
作用機序
The mechanism of action of 5-(3-formylphenyl)pyridine-2-carbonitrile is not fully understood. However, it is thought to act as a proton donor and acceptor, which can alter the pH of the surrounding environment. It has also been suggested that this compound may act as an inhibitor of certain enzyme activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may have an effect on the production of certain hormones and neurotransmitters, as well as the activity of certain enzymes. It has also been suggested that this compound may have an effect on the metabolism of certain drugs and compounds.
実験室実験の利点と制限
The main advantage of using 5-(3-formylphenyl)pyridine-2-carbonitrile in lab experiments is its wide range of applications. It can be used in a variety of different experiments, from organic synthesis to drug development. However, there are some limitations to using this compound in lab experiments. For example, it can be difficult to separate this compound from other compounds in a mixture, and it can be toxic in high concentrations.
将来の方向性
There are several potential future directions for research on 5-(3-formylphenyl)pyridine-2-carbonitrile. Further research could be done to better understand the biochemical and physiological effects of this compound. Additionally, research could be done to develop new methods for the synthesis of this compound, as well as ways to more effectively separate this compound from other compounds. Finally, research could be done to explore the potential therapeutic applications of this compound, such as its use in drug development and its potential use as an inhibitor of certain enzyme activities.
合成法
5-(3-formylphenyl)pyridine-2-carbonitrile can be synthesized using a variety of methods. The most commonly used method is the formylation of pyridine with formic acid in the presence of a catalyst, such as aluminum chloride or zinc chloride. This reaction yields a mixture of this compound and 4-FPC, which can be separated through column chromatography. Other methods for the synthesis of this compound include the use of aldehydes and acid chlorides, as well as the use of a palladium-catalyzed reaction.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-formylphenyl)pyridine-2-carbonitrile involves the reaction of 3-formylbenzaldehyde with 2-cyanopyridine in the presence of a base to form the desired product.", "Starting Materials": [ "3-formylbenzaldehyde", "2-cyanopyridine", "Base (such as potassium carbonate or sodium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 3-formylbenzaldehyde and 2-cyanopyridine in a suitable solvent.", "Add a base to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain the desired product." ] } | |
CAS番号 |
1431470-22-2 |
分子式 |
C13H8N2O |
分子量 |
208.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride](/img/structure/B6231431.png)